

Technical Guide: Dihydromorin from *Artocarpus heterophyllus* - Sources, Protocols, and Pharmacological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dihydromorin

CAS No.: 18422-83-8

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Introduction to Dihydromorin and Its Natural Occurrence in *Artocarpus heterophyllus*

Artocarpus heterophyllus Lam., commonly known as jackfruit, represents a significant source of bioactive phenolic compounds with demonstrated pharmacological potential. Among these compounds, **dihydromorin** (3,4',5,7-tetrahydroxy-2,3-dihydroflavonol) has emerged as a compound of considerable interest for drug discovery and development. **Dihydromorin** belongs to the flavonoid class of phytochemicals and has been identified in multiple tissues of *Artocarpus heterophyllus* through advanced chromatographic and spectroscopic methods. This compound exhibits a **range of biological activities** including tyrosinase inhibition, antioxidant effects, and potential antimelanogenic properties, making it a promising candidate for cosmetic, therapeutic, and research applications [1] [2]. The presence of **dihydromorin** in jackfruit underscores the value of this plant as a source of bioactive compounds beyond its nutritional significance.

The structural features of **dihydromorin** include a **dihydroflavonol skeleton** with hydroxyl groups at positions 3, 4', 5, and 7, which contribute to its biological activity and chemical properties. This molecular framework allows for interactions with various enzyme systems and signaling pathways, particularly those involved in oxidative stress and pigment production. Research indicates that **dihydromorin** is part of a broader family of prenylated flavonoids and phenolic compounds in *Artocarpus heterophyllus* that

demonstrate structure-dependent biological activities [1]. Understanding the distribution, extraction, purification, and activity of this specific compound provides valuable insights for researchers aiming to develop natural product-based therapeutics.

Identification and Natural Distribution in Jackfruit Tissues

Plant Tissue Distribution

Dihydromorin has been systematically identified in specific anatomical parts of *Artocarpus heterophyllus* through targeted phytochemical studies. The **twigs and woods** of the plant have been confirmed to contain significant quantities of **dihydromorin** based on HPLC analysis and activity-guided fractionation studies [2]. Research indicates that the chemical profiles of twigs and woods show distinct patterns, with **dihydromorin** serving as one of the **key marker compounds** contributing to observed biological activities, particularly tyrosinase inhibition [2]. The heartwoods of *Artocarpus heterophyllus* have also been documented as a source of **dihydromorin**, along with other flavonoids such as norartocarpetin [1].

The distribution of **dihydromorin** across different plant tissues follows a specific pattern, with **higher concentrations typically found in woody tissues** compared to other parts of the plant. This distribution pattern likely relates to the compound's ecological role in plant defense mechanisms. The presence of **dihydromorin** in these specific tissues has practical implications for collection and extraction strategies, suggesting that pruning waste and timber byproducts could serve as sustainable sources for obtaining this valuable compound [3] [4].

Quantitative Occurrence in Plant Material

Table 1: Quantitative Distribution of **Dihydromorin** in *Artocarpus heterophyllus* Tissues

| Plant Tissue | Extraction Method | Concentration Range | Identification Technique |
|--------------|---|-------------------------------|--------------------------------------|
| Twigs | Ethanol extraction, chromatographic separation | Not quantitatively determined | HPLC with marker compounds [2] |
| Wood | Ethanol extraction, activity-guided fractionation | Isolated pure compound | Spectroscopic analysis (NMR, MS) [1] |
| Heartwood | Solvent extraction, separation | Isolated compound | Structural elucidation [1] |

While specific quantitative data for **dihydromorin** concentration in natural tissues is limited in the available literature, its presence has been consistently confirmed through multiple isolation and identification studies. The **relative abundance** of **dihydromorin** can be inferred from its successful isolation in quantities sufficient for structural characterization and bioactivity testing [1] [2]. Further quantitative studies using modern analytical techniques would provide valuable data for comparing **dihydromorin** content across different plant accessions, seasonal variations, and geographical sources.

Extraction and Isolation Methodologies

Standard Extraction Protocols

The extraction of **dihydromorin** from *Artocarpus heterophyllus* typically follows established protocols for flavonoid isolation from plant material. The **initial extraction** generally involves the use of **ethanol or methanol** as solvents, which effectively extract phenolic compounds including **dihydromorin** from dried, powdered plant material. In one documented approach, twigs of *Artocarpus heterophyllus* were extracted with ethanol using maceration or Soxhlet extraction methods [2]. The crude extract was then concentrated under reduced pressure and subsequently partitioned between water and organic solvents such as ethyl acetate or n-butanol to enrich the flavonoid content. This **solvent-solvent fractionation** step effectively separates **dihydromorin** from non-polar compounds like chlorophyll and highly polar compounds like sugars, providing a flavonoid-rich fraction for further purification [2].

For wood tissues, a similar approach has been employed with an emphasis on **activity-guided fractionation** using tyrosinase inhibition or melanin biosynthesis inhibition assays to track the presence of **dihydromorin** through the separation process [5]. The extraction process typically involves size reduction of the plant material (drying and powdering) to increase the surface area for efficient extraction, followed by exhaustive extraction with ethanol or methanol, either at room temperature or with heating under reflux conditions. The choice of solvent significantly impacts the yield and profile of extracted compounds, with hydroalcoholic mixtures sometimes employed to balance extraction efficiency and selectivity [1].

Advanced Extraction Technologies

Recent advances in extraction technologies offer potential improvements for the isolation of **dihydromorin** and related flavonoids from jackfruit tissues. While specific applications to **dihydromorin** extraction are not extensively documented in the available literature, **green extraction technologies** have been successfully applied to other bioactive compounds from jackfruit leaves, suggesting their potential applicability for **dihydromorin** isolation [4]. These methods include:

- **Ultrasound-Assisted Extraction (UAE):** This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. For jackfruit leaf proteins, UAE has been shown to achieve extraction efficiencies of 96.3 mg/g [4].
- **Microwave-Assisted Extraction (MAE):** Microwave energy facilitates rapid heating of the plant material, leading to accelerated release of intracellular compounds. MAE of jackfruit leaves has demonstrated extraction efficiencies of 95.6 mg/g [4].
- **High Hydrostatic Pressure (HHP) Extraction:** This method uses ultra-high pressure (up to 1000 atm) to disrupt cellular structures without significant heating, potentially preserving heat-sensitive compounds. HHP has shown the highest efficiency for jackfruit leaf protein extraction at 147.3 mg/g [4].

Table 2: Comparison of Advanced Extraction Technologies for Bioactives from *Artocarpus heterophyllus*

| Extraction Method | Conditions | Efficiency | Advantages | Limitations |
|---------------------------------|--------------------------------|------------------------------|------------------|---------------------------------|
| Conventional Solvent Extraction | Ethanol, heating or maceration | Varies with solvent and time | Simple, scalable | Longer time, higher solvent use |

| Extraction Method | Conditions | Efficiency | Advantages | Limitations |
|--------------------------------|---------------------------|---------------------------|------------------------------|-------------------------------------|
| Ultrasound-Assisted Extraction | 24 KHz, specific power和时间 | 96.3 mg/g (for proteins) | Reduced time, improved yield | Equipment cost, optimization needed |
| Microwave-Assisted Extraction | Controlled power 和时间 | 95.6 mg/g (for proteins) | Rapid, efficient | Possible thermal degradation |
| High Hydrostatic Pressure | Up to 1000 atm pressure | 147.3 mg/g (for proteins) | Minimal thermal effects | High equipment cost |

These advanced extraction methods could potentially be adapted for **dihydromorin** isolation, possibly improving yield, reducing solvent consumption, and shortening processing time. However, method optimization would be necessary to account for the specific chemical properties and stability of **dihydromorin**.

Isolation and Purification Techniques

Following initial extraction, the isolation of **dihydromorin** typically involves a sequence of **chromatographic techniques** to separate it from other compounds in the crude extract. The general workflow involves:

- **Fractionation** using vacuum liquid chromatography or flash chromatography with solvents of increasing polarity (hexane, ethyl acetate, methanol) to obtain broad fractions grouped by polarity [2].
- **Further purification** of **dihydromorin**-containing fractions using techniques such as column chromatography over silica gel, Sephadex LH-20, or reverse-phase C18 materials [2].
- **Final purification** using semi-preparative or preparative HPLC with UV detection (typically at 254-280 nm for flavonoids) to obtain pure **dihydromorin** for structural characterization and bioactivity testing [2].

The isolation process is often guided by **thin-layer chromatography (TLC)** screening with appropriate detection methods (UV fluorescence, natural product reagents) or by **bioactivity screening** if targeting specific pharmacological effects. For **dihydromorin**, the tyrosinase inhibition assay has been successfully used to track the compound during isolation procedures [5]. The purity of isolated **dihydromorin** is typically confirmed by HPLC, melting point determination, and spectroscopic methods including NMR and MS.

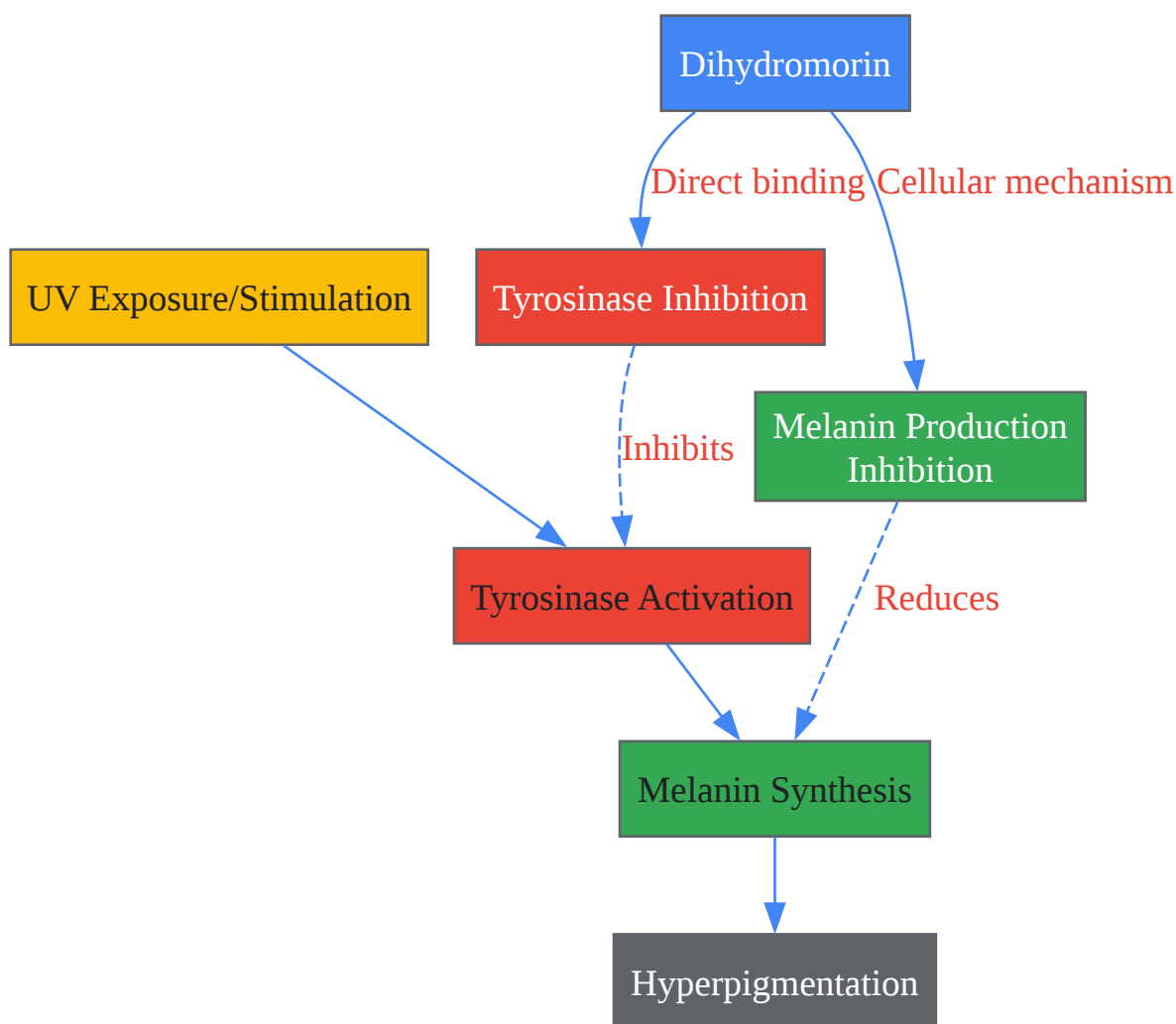
Biological Activities and Mechanism of Action

Tyrosinase Inhibition and Melanin Biosynthesis Regulation

Dihydromorin demonstrates significant **anti-tyrosinase activity**, which underpins its potential as a skin-lightening agent and treatment for hyperpigmentation disorders. Research has shown that **dihydromorin** effectively inhibits mushroom tyrosinase, with studies incorporating it as one of several marker compounds for evaluating tyrosinase inhibitory activity in *Artocarpus heterophyllus* extracts [2]. The **IC₅₀ value** for **dihydromorin**, while not explicitly stated in the available literature, is considered significant enough to contribute to the overall tyrosinase inhibitory effects observed in jackfruit extracts. This inhibitory activity targets the key enzyme responsible for melanin production in human skin, making **dihydromorin** a promising candidate for cosmetic and therapeutic applications aimed at reducing hyperpigmentation [5].

The mechanism of tyrosinase inhibition by **dihydromorin** appears to involve direct interaction with the enzyme's active site, potentially through chelation of copper ions or binding to key amino acid residues. The **dihydroflavonol structure** of **dihydromorin**, with specific hydroxylation patterns, is likely responsible for this inhibitory activity. Structure-activity relationship studies of related flavonoids suggest that the 3,4',5,7-tetrahydroxy pattern contributes significantly to tyrosinase inhibition potential. Interestingly, some isoprenoid-substituted flavonoids from *Artocarpus heterophyllus* inhibit melanin biosynthesis in B16 melanoma cells without direct tyrosinase inhibition, suggesting alternative mechanisms that might also be relevant to **dihydromorin** [6].

The following diagram illustrates the mechanism of **dihydromorin** in melanin biosynthesis regulation:



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*Mechanism of **Dihydromorin** in Melanin Biosynthesis Regulation*

Antioxidant Activities

Dihydromorin contributes to the overall **antioxidant potential** of *Artocarpus heterophyllus* extracts, although specific data on its individual antioxidant capacity is limited in the available literature. As a flavonoid with multiple hydroxyl groups, **dihydromorin** is expected to demonstrate significant free radical scavenging activity through hydrogen atom transfer or single electron transfer mechanisms. The compound's structure suggests potential for chelating pro-oxidant metals and inhibiting oxidative enzymes, further enhancing its antioxidant profile [1].

The antioxidant effects of jackfruit extracts containing **dihydromorin** have been demonstrated in various assay systems. Jackfruit pulp extracts have shown **protective effects against DNA damage** induced by H_2O_2 + UV and γ -irradiation, suggesting that components including **dihydromorin** can mitigate oxidative damage to biomolecules [1]. Additionally, extracts from jackfruit peel containing phenolic compounds and flavonoids (potentially including **dihydromorin**) demonstrated radical scavenging activities between 80-94% inhibition in certain assay systems [1]. These findings support the inclusion of **dihydromorin** among the antioxidant principles in *Artocarpus heterophyllus*.

Additional Biological Activities

Beyond its well-documented effects on tyrosinase and oxidative pathways, **dihydromorin** may contribute to other pharmacological activities reported for *Artocarpus heterophyllus* extracts:

- **Anti-inflammatory Effects:** Related flavonoids from jackfruit have demonstrated anti-inflammatory activity by suppressing LPS-induced production of nitric oxide and prostaglandin E_2 in RAW264.7 cells [1]. While specific data for **dihydromorin** is limited, its structural similarity to other active flavonoids suggests potential anti-inflammatory properties.
- **Antimicrobial Activity:** Jackfruit extracts containing various flavonoids have shown antimicrobial properties against a range of pathogens [1]. **Dihydromorin's** contribution to these effects warrants further investigation.
- **Potential Anticancer Effects:** Some prenylated flavonoids from jackfruit have demonstrated anticancer activities, though **dihydromorin's** specific role in such effects requires further study [1].

The breadth of these potential activities highlights the pharmacological significance of **dihydromorin** and justifies further research into its specific mechanisms and therapeutic applications.

Analytical Methods for Characterization and Quantification

HPLC and UPLC Analysis Methods

The analysis of **dihydromorin** in *Artocarpus heterophyllus* extracts has been successfully accomplished using **reverse-phase high-performance liquid chromatography (HPLC)**. A validated HPLC method has

been developed specifically to compare chemical profiles and tyrosinase inhibitors in different parts of jackfruit, with **dihydromorin** included as one of five active tyrosinase inhibitors used as marker compounds [2]. This method typically employs C18 columns with gradient elution using water-acetonitrile or water-methanol mobile phases containing small percentages of acid modifiers (e.g., formic acid, acetic acid) to improve peak shape. Detection is commonly performed using **photodiode array (PDA) detectors** set at appropriate wavelengths for flavonoid detection (typically 254-280 nm) [2].

More advanced chromatographic techniques such as **UPLC-ESI-Q-TOF-MS/MS** have been applied to analyze phenolic compounds in jackfruit pulp, demonstrating the potential for highly sensitive detection and characterization of **dihydromorin** in complex plant matrices [7]. These methods offer improved resolution, sensitivity, and speed compared to conventional HPLC, enabling more comprehensive phytochemical profiling. The MS detection component also provides valuable structural information through accurate mass measurement and fragmentation patterns, facilitating compound identification even without reference standards.

Structural Elucidation Techniques

The structural characterization of **dihydromorin** relies heavily on **spectroscopic methods**, including:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the carbon framework and proton connectivity of **dihydromorin**, allowing full structural assignment [2].
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) determines the exact molecular mass and formula, while tandem MS (MS/MS) provides information about fragmentation patterns and structural features [7].
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV spectral data with shift reagents help characterize the flavonoid skeleton and substitution pattern.

These techniques in combination provide unambiguous structural identification of **dihydromorin** and allow differentiation from related flavonoids in jackfruit extracts.

Research Applications and Future Perspectives

Dihydromorin from *Artocarpus heterophyllus* presents numerous potential applications in pharmaceutical, cosmetic, and research contexts. The compound's **tyrosinase inhibitory activity** positions it as a promising natural alternative to synthetic skin-lightening agents such as hydroquinone, which is associated with adverse effects like ochronosis and potential cytotoxicity [5]. Formulations containing **dihydromorin** could be developed for treating hyperpigmentation disorders including melasma, post-inflammatory hyperpigmentation, and age spots. Furthermore, the **antioxidant properties** of **dihydromorin** suggest potential in anti-aging cosmetic products designed to protect skin from oxidative stress induced by UV radiation and environmental pollutants.

From a pharmaceutical perspective, **dihydromorin** warrants investigation for potential applications beyond dermatology. The structural features of **dihydromorin** that contribute to its tyrosinase inhibition may also confer activity against related enzymes or pathways relevant to other disease conditions. Future research directions should include:

- **Structure-activity relationship studies** to optimize **dihydromorin**'s biological activity through semi-synthetic modifications
- **Formulation development** to enhance the stability, delivery, and bioavailability of **dihydromorin** in various applications
- **In vivo studies** to validate efficacy and safety in relevant biological models
- **Synergistic studies** to explore potential additive or synergistic effects when combined with other bioactive compounds

The ongoing development of **green extraction technologies** [3] [4] will also facilitate more sustainable and efficient production of **dihydromorin** for research and commercial applications, enhancing the economic viability of jackfruit processing by utilizing agricultural waste products like pruned twigs and leaves.

Conclusion

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To cite this document: Smolecule. [Technical Guide: Dihydromorin from *Artocarpus heterophyllus* - Sources, Protocols, and Pharmacological Activities]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1544390#natural-sources-of-dihydromorin-artocarpus-heterophyllus]

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